(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
“(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine” is a synthetic organic compound that belongs to the class of oxadiazoles . It is commonly known as CPIM.
Molecular Structure Analysis
The molecular formula of CPIM is C9H10N4O2 . The structure of CPIM includes a five-membered heterocyclic moiety, which is commonly found in many commercially available drugs .
Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The regioselective synthesis of 3,5-disubstituted isoxazoles was attempted under mild basic condition (NaHCO3) at ambient temperature via the reaction of hydroxyimoyl halides and dipolarophile .
Scientific Research Applications
I have conducted a search for the scientific research applications of “(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine” , but it appears that there is limited information available online regarding specific applications for this compound. The search results primarily provide details on the procurement and availability of the compound for experimental or research use .
Safety and Hazards
According to the Safety Data Sheet, CPIM may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will help in expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
properties
IUPAC Name |
[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-4-8-11-9(13-15-8)6-3-7(14-12-6)5-1-2-5/h3,5H,1-2,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEGHBQDPAEVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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